tert-Butyl (S)-6-(5-(4-iodophenyl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-6-(5-(4-iodophenyl)-1H-imidazol-2-yl)-5-azaspiro[24]heptane-5-carboxylate is a complex organic compound that features a spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl (S)-6-(5-(4-iodophenyl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the imidazole ring and the iodophenyl group. Reaction conditions may vary, but common reagents include bases, solvents, and catalysts that facilitate the formation of the desired product. Industrial production methods would likely optimize these steps for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (S)-6-(5-(4-iodophenyl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying biological interactions at the molecular level.
Medicine: The compound’s potential pharmacological properties are of interest for drug development, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action for tert-Butyl (S)-6-(5-(4-iodophenyl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to tert-Butyl (S)-6-(5-(4-iodophenyl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate include other spirocyclic molecules and imidazole derivatives. What sets this compound apart is its unique combination of a spirocyclic core with an iodophenyl-imidazole moiety, which may confer distinct biological and chemical properties. Examples of similar compounds include:
- tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate
- tert-Butyl (S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate
These comparisons highlight the uniqueness of this compound in terms of its structural and functional attributes.
Properties
Molecular Formula |
C20H24IN3O2 |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
tert-butyl (6S)-6-[5-(4-iodophenyl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C20H24IN3O2/c1-19(2,3)26-18(25)24-12-20(8-9-20)10-16(24)17-22-11-15(23-17)13-4-6-14(21)7-5-13/h4-7,11,16H,8-10,12H2,1-3H3,(H,22,23)/t16-/m0/s1 |
InChI Key |
FLGMIIKARYJFSE-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC=C(C=C4)I |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.